Superior Selectivity for MMP-2/MMP-9 Over MMP-1, -3, and -7: Evidence for Reduced Musculoskeletal Toxicity
S 3304 demonstrates a clear and quantitatively defined selectivity profile compared to broad-spectrum MMP inhibitors. It potently inhibits the activity of MMP-2 and MMP-9 but shows no measurable inhibition of MMP-1, MMP-3, or MMP-7 . In contrast, broad-spectrum inhibitors like Marimastat and Batimastat exhibit potent activity against these same MMPs (e.g., Marimastat IC50s: 5 nM for MMP-1, 13 nM for MMP-7; Batimastat IC50s: 3 nM for MMP-1, 20 nM for MMP-3, 6 nM for MMP-7) . This selectivity difference is clinically meaningful: in a multiple-dose study, S 3304 administered at 800 mg BID for 10-17 days was free of rheumatoid arthritis-like symptoms, a key dose-limiting toxicity observed with non-selective MMP inhibitors [1].
| Evidence Dimension | In vitro enzyme inhibition selectivity profile |
|---|---|
| Target Compound Data | S 3304: Potent inhibition of MMP-2 and MMP-9; No inhibition of MMP-1, MMP-3, or MMP-7 |
| Comparator Or Baseline | Marimastat: IC50 values of 3 nM (MMP-9), 5 nM (MMP-1), 6 nM (MMP-2), 9 nM (MMP-14), 13 nM (MMP-7); Batimastat: IC50 values of 3 nM (MMP-1), 4 nM (MMP-2), 4 nM (MMP-9), 20 nM (MMP-3), 6 nM (MMP-7) |
| Quantified Difference | S 3304 shows >10-fold selectivity for MMP-2/MMP-9 over MMP-1, -3, -7; broad-spectrum inhibitors show potent inhibition of MMP-1, -3, -7 at low nanomolar concentrations |
| Conditions | Biochemical enzyme inhibition assays; comparator data from vendor product pages and published literature. |
Why This Matters
This selectivity profile directly correlates with a superior safety margin in vivo, specifically the avoidance of debilitating musculoskeletal side effects, which is a critical factor for chronic dosing regimens and clinical development feasibility.
- [1] van Marle, S. et al. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers. Int J Clin Pharmacol Ther. 2005, 43(6), 282-93. View Source
